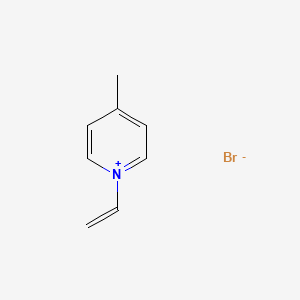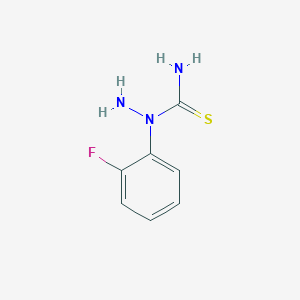![molecular formula C17H22 B14392295 1-Phenylbicyclo[6.2.1]undec-8-ene CAS No. 89398-55-0](/img/structure/B14392295.png)
1-Phenylbicyclo[6.2.1]undec-8-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylbicyclo[6.2.1]undec-8-ene is an organic compound with the molecular formula C17H22. It is characterized by a bicyclic structure that includes a phenyl group attached to the bicyclo[6.2.1]undec-8-ene framework. This compound is notable for its unique structural features, which include multiple rings and a combination of aromatic and non-aromatic components .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenylbicyclo[6.2.1]undec-8-ene typically involves a series of organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection and purification steps are crucial to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenylbicyclo[6.2.1]undec-8-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce saturated hydrocarbons .
Applications De Recherche Scientifique
1-Phenylbicyclo[6.2.1]undec-8-ene has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Phenylbicyclo[6.2.1]undec-8-ene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and exerting its effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[6.2.1]undec-8-ene: Lacks the phenyl group, resulting in different chemical properties.
1-Phenylbicyclo[5.4.0]undec-7-ene: Has a different ring structure, leading to variations in reactivity and applications.
Uniqueness
1-Phenylbicyclo[6.2.1]undec-8-ene is unique due to its combination of a phenyl group with a bicyclic framework. This structural feature imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
89398-55-0 |
|---|---|
Formule moléculaire |
C17H22 |
Poids moléculaire |
226.36 g/mol |
Nom IUPAC |
8-phenylbicyclo[6.2.1]undec-1(10)-ene |
InChI |
InChI=1S/C17H22/c1-2-7-12-17(16-9-5-3-6-10-16)13-11-15(14-17)8-4-1/h3,5-6,9-11H,1-2,4,7-8,12-14H2 |
Clé InChI |
IWMNKZWJUQGZHE-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC2(CC=C(C2)CC1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


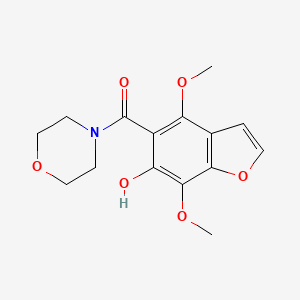
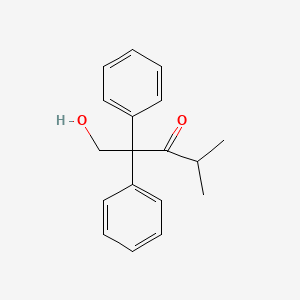
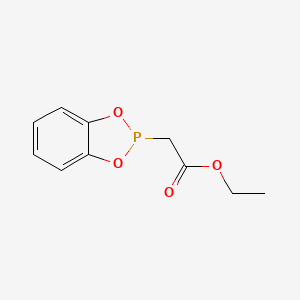
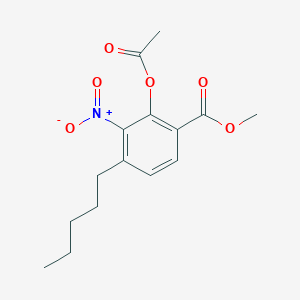
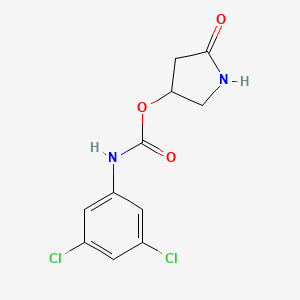
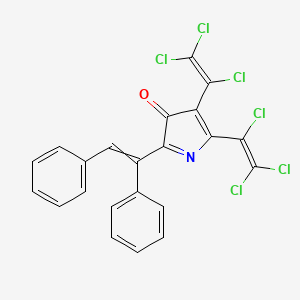
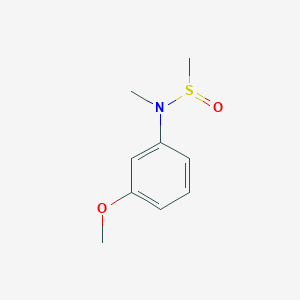
![5-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)-3-methylpent-3-en-2-one](/img/structure/B14392263.png)
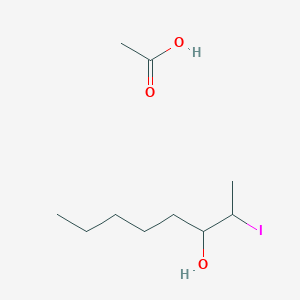
![1,3,5-Tris{[(trimethylsilyl)oxy]methyl}-1,3,5-triazinane](/img/structure/B14392275.png)
![1-Ethenyl-10-methylspiro[4.5]decan-7-one](/img/structure/B14392277.png)
![3-{Phenyl[(prop-2-en-1-yl)oxy]methyl}pyridine](/img/structure/B14392279.png)
